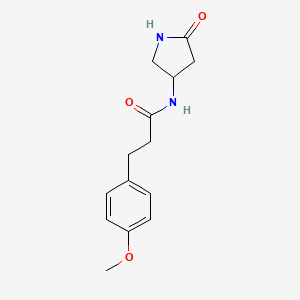

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide

Description

3-(4-Methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide is a propanamide derivative featuring a 4-methoxyphenyl group at the C3 position and a 5-oxopyrrolidin-3-yl substituent on the amide nitrogen. The 5-oxopyrrolidin moiety introduces a cyclic lactam structure, which may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-19-12-5-2-10(3-6-12)4-7-13(17)16-11-8-14(18)15-9-11/h2-3,5-6,11H,4,7-9H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIGVPAFSDWHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-pyrrolidinone.

Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with 3-pyrrolidinone to form an intermediate.

Amidation: The intermediate is then subjected to amidation to yield the final product, this compound.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with enzymes or receptors, while the pyrrolidinone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Propanamide Backbone Derivatives

(a) Substituent Variations on the Amide Nitrogen

- Compound 3p (): (S)-3-(1H-Indol-3-yl)-2-(3-(4-methoxyphenyl)propanamido)-N-(pyridin-4-yl)propanamide Replaces the 5-oxopyrrolidin group with a pyridin-4-yl moiety.

- Compound 21b (): Cephalosporin derivative with a bicyclic β-lactam core.

(b) Modifications on the Aromatic Ring

- Compound VIk (): N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide Incorporates a chromenone ring, which may enhance adenosine A2B receptor binding .

(c) Bioisosteric Replacements

Key Observations :

Physicochemical and Pharmacokinetic Insights

- Lipophilicity: Compounds with oxadiazole () or oxyimino () groups show increased logP values, enhancing membrane permeability .

- Metabolic Stability : The 5-oxopyrrolidin moiety in the target compound may reduce first-pass metabolism compared to linear amides (e.g., VIk) .

- Solubility : Polar substituents like pyridinyl () or tetrahydrofuran () improve aqueous solubility .

Biological Activity

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 368.43 g/mol |

| Molecular Formula | C21H24N2O4 |

| LogP | 2.6629 |

| Polar Surface Area | 55.809 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

These properties suggest that the compound has moderate lipophilicity and a suitable structure for interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases, such as the G1 phase, thereby preventing cancer cell growth.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects. Preliminary studies suggest that it could mitigate neurotoxicity associated with oxidative stress and inflammation, potentially making it a candidate for treating neurodegenerative diseases.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell survival, particularly by modulating pathways involving caspases and Bcl-2 family proteins.

- Interaction with Receptors : The compound might interact with various receptors in the nervous system, contributing to its neuroprotective effects.

Case Studies

- Anticancer Study : A study involving the treatment of human breast cancer cells with derivatives of this compound showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values in the low microgram range, indicating strong antibacterial activity.

- Neuroprotection : A recent animal model study demonstrated that administration of the compound prior to inducing oxidative stress led to reduced neuronal damage and improved behavioral outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.